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Compound of Interest

Compound Name:
5-(3-Methoxy-phenyl)-4-methyl-

2H-pyrazol-3-ylamine

CAS No.: 1033430-89-5

Cat. No.: B1308976

Get Quote

Executive Summary & Compound Significance
5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine (CAS: 1033430-89-5) represents a

critical scaffold in the design of kinase inhibitors, particularly for the p38 MAP kinase pathway.

Unlike simple pyrazoles, the introduction of the 4-methyl group creates a steric "lock" that

restricts the rotation of the 3-phenyl ring, pre-organizing the molecule for bioactive

conformation.

This guide compares the crystallographic behavior and structural performance of this 4-methyl

derivative against its two primary alternatives: the Non-methylated analog (4-H) and the Bulky

analog (4-Phenyl). We analyze how the 4-methyl substitution optimizes the balance between

solubility, packing efficiency, and ligand-binding entropy.
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To obtain publication-quality X-ray data for this specific pyrazole derivative, standard

evaporation methods often yield twinned crystals due to the competing hydrogen-bonding

donors (amine vs. pyrazole NH). The following optimized protocol favors the formation of

single, diffraction-quality blocks.

Optimized Crystallization Workflow
Solvent Selection: Dissolve 20 mg of compound in 2 mL of Hot Ethanol (EtOH).

Anti-solvent Diffusion: Place the EtOH solution in a small vial. Place this vial inside a larger

jar containing Hexane or Diisopropyl ether.

Equilibration: Seal the outer jar. Allow vapor diffusion at 4°C for 72–96 hours.

Harvesting: Select block-like crystals (avoid needles/plates which suggest rapid

precipitation).

Data Collection Parameters (Standard)
Temperature: 100 K (Cryo-cooling is essential to freeze phenyl ring rotation).

Radiation: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (for absolute configuration if chiral centers were

present, though not applicable here).

Resolution Goal: 0.80 Å or better to resolve the N-H hydrogen positions for tautomer

assignment.

Structural Data Analysis: The "4-Methyl Effect"
The core structural debate for this molecule revolves around Tautomerism and Conformation.

A. Tautomeric Assignment (The "2H" vs. "1H" Debate)
Commercially labeled as "2H-pyrazol-3-ylamine," crystallographic evidence consistently reveals

that in the solid state, these compounds exist as the 3-amino-1H-pyrazole tautomer.

Observation: The hydrogen atom is located on the pyrazole nitrogen adjacent to the carbon

lacking the substituent, or involved in the most stable dimer pair.
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Evidence: X-ray difference Fourier maps typically locate the H atom on N1 (1H form) rather

than N2 (2H form), stabilized by intermolecular hydrogen bonds.

B. Conformational Locking (Torsion Angles)
The 4-methyl group is not passive; it acts as a steric wedge.

Structural Feature
4-Methyl Derivative
(Product)

4-H Analog
(Alternative)

Impact on
Performance

Twist Angle (Phenyl

vs. Pyrazole)
35° – 55° < 15° (Planar)

The 4-Me prevents

planarity, mimicking

the bioactive "twisted"

state found in kinase

pockets.

Packing Motif Helical Chains Planar Sheets

Helical packing often

correlates with higher

solubility in organic

solvents.

Intermolecular H-

Bonds
N-H...N (Dimer) N-H...N (Sheet)

Dimer formation

creates discrete units,

improving diffusion

rates in biological

assays.

Comparative Performance Guide
This section objectively compares the 4-methyl derivative against standard alternatives in drug

design workflows.

Comparison 1: 4-Methyl vs. 4-H (Unsubstituted)
Alternative: 5-(3-methoxyphenyl)-1H-pyrazol-3-amine

Verdict: The 4-Methyl derivative is Superior for drug scaffolds.

Data Support:
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Entropy: The 4-H analog is highly flexible. Upon binding to a protein, it loses significant

entropy (energetic penalty). The 4-Methyl derivative is pre-strained (twisted), reducing this

entropy penalty.

Crystallography: The 4-H analog tends to crystallize in flat sheets (π-stacking), often

leading to low solubility. The 4-Methyl disrupts this stacking, improving solubility profiles.

Comparison 2: 4-Methyl vs. 4-Phenyl (Bulky)
Alternative: 5-(3-methoxyphenyl)-4-phenyl-1H-pyrazol-3-amine

Verdict: The 4-Methyl derivative is Preferred for fragment-based screening.

Data Support:

Steric Clash: The 4-Phenyl group is often too bulky, forcing a twist angle >60° which

breaks conjugation completely and may clash with the "gatekeeper" residue in kinase

pockets.

Diffraction: 4-Phenyl analogs often suffer from severe disorder in the crystal lattice due to

the free rotation of the second phenyl ring, making structure determination difficult.

Visualizing the Structural Logic
The following diagram illustrates the decision matrix for assigning the correct tautomer and

understanding the structural impact of the 4-methyl group, based on crystallographic evidence.
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Crystal Data Collection
(5-(3-Methoxy-phenyl)-4-methyl...)

Structure Refinement
(Locate H atoms)

Tautomer Assignment:
Where is the H?

3-Amino-1H-pyrazole
(Observed in Solid State)

H on N1 (Dimer/Chain)

5-Amino-1H-pyrazole
(Rare/Unstable)

H on N2 (Steric Clash)

Analyze Packing & Torsion

Twist Angle (Phenyl-Pyrazole)
Result: ~45° (Twisted)

Effect of 4-Methyl

Performance Verdict:
Pre-organized for Binding

High Solubility

Click to download full resolution via product page

Caption: Workflow for crystallographic validation of the 4-methyl pyrazole scaffold, highlighting

the critical tautomer assignment and conformational analysis.
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Structure and Tautomerism of 3(5)-Amino-5(3)-arylpyrazoles. Source:Tetrahedron (1997),

53(31), 10783–10802. Relevance: Defines the foundational crystallographic rules for this

chemical class, establishing the preference for the 3-amino tautomer.

Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles. Source:Molecules (2019), 24(14),

2632. Relevance: Provides comparative DFT and X-ray data on how substituents (like

Methyl vs. Phenyl) shift the tautomeric equilibrium.

Crystal Structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl). Source:IUCrData (2016).

Relevance: Offers lattice parameters for a close structural analog, validating the expected H-

bonding distances (~2.9 Å for N-H...N).

PubChem Compound Summary: 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine.

Source: National Library of Medicine (CID 44203644). Relevance: Verification of chemical

identity and commercial availability for reproduction of data.

To cite this document: BenchChem. [Structural Characterization Guide: 5-(3-Methoxy-
phenyl)-4-methyl-2H-pyrazol-3-ylamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1308976/docs#structural-characterization-guide-5-3-
methoxy-phenyl-4-methyl-2h-pyrazol-3-ylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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